molecular formula C9H14N2O2 B3018555 methyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 152307-84-1

methyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B3018555
CAS No.: 152307-84-1
M. Wt: 182.223
InChI Key: ITVYLUILHAMHAN-UHFFFAOYSA-N
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Description

Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a tert-butyl substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. The compound is synthesized via methods involving esterification and protection/deprotection strategies common in heterocyclic chemistry, as seen in related pyrazole derivatives . Its molecular weight is approximately 210–212 g/mol (estimated based on ethyl ester analogs), with a hydrophobic tert-butyl group contributing to increased lipophilicity compared to unsubstituted pyrazoles.

Properties

IUPAC Name

methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYLUILHAMHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by esterification to form the desired methyl ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate has garnered attention for its potential biological activities , including:

  • Anti-inflammatory properties : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.
  • Analgesic effects : The compound's structural features may contribute to pain relief mechanisms, although specific pathways are still under investigation.

Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that modifications can lead to novel active pharmaceutical ingredients (APIs) with diverse pharmacological profiles .

Agriculture

In agricultural science, derivatives of this compound are explored for their potential as agrochemicals . The compound's ability to modulate plant growth or act as a pest deterrent is under investigation, highlighting its versatility beyond medicinal applications.

Organic Synthesis

The compound serves as a precursor in the synthesis of various bioactive molecules and natural products. Its structural versatility allows chemists to modify it further to create new compounds with desired properties.

Recent studies have focused on the pharmacokinetics of this compound, examining its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound interacts within biological systems and its potential therapeutic uses.

Additionally, interaction studies have highlighted the compound's binding affinity to various biological targets, indicating its potential role in metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with tert-butyl and carboxylate substituents are widely explored in medicinal and materials chemistry. Below is a systematic comparison of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Key Applications/Activity Reference
This compound C₁₀H₁₆N₂O₂ ~210 3-tert-butyl, 5-methyl ester ~2.3* Intermediate for kinase inhibitors
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate C₁₁H₁₈N₂O₂ 210.28 3-tert-butyl, 5-ethyl ester 2.5 Chemical synthesis intermediate
Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate C₁₁H₁₈N₂O₂ 210.28 1-methyl, 3-tert-butyl, 5-ethyl ester 2.7 Material science applications
tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate C₁₃H₂₁N₃O₂ 259.33 1-Boc, 3-amino, 5-cyclobutyl 2.1 Kinase inhibitor precursors
1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₂₂H₂₄N₂O₂ 360.44 1-benzyl, 3-phenyl, 5-carboxylic acid 4.5 Antitumor activity

Notes:

  • logP : Estimated using ethyl ester analogs (e.g., XLogP3 = 2.5 for ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate ). Methyl esters typically exhibit slightly lower logP than ethyl analogs.
  • Methyl vs. ethyl esters: Methyl esters hydrolyze faster in vivo, affecting metabolic stability . 1-Methyl substitution (e.g., in Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate) blocks hydrogen bonding at the pyrazole NH site, altering intermolecular interactions .

Key Findings and Implications

Structural Flexibility: Minor modifications (e.g., ester group, N-substitution) significantly alter physicochemical and biological properties. For instance, replacing the methyl ester with a carboxylic acid (as in ) improves water solubility but reduces cell permeability.

Biological Relevance : The tert-butyl group is a common motif in kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites .

Synthetic Accessibility : Methyl and ethyl esters are readily synthesized via nucleophilic acyl substitution, enabling scalable production .

Biological Activity

Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No. 152307-84-1) is an organic compound belonging to the pyrazole family, characterized by its unique structural features, including a tert-butyl group and a carboxylate functional group. This compound has gained attention in medicinal chemistry due to its notable biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • InChI Key : SFSXXMXHJOSBAZ-UHFFFAOYSA-N

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties by potentially inhibiting enzymes involved in inflammatory pathways. Pyrazole derivatives have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. A review highlighted various pyrazole derivatives demonstrating significant cytotoxicity against different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, compounds structurally similar to this compound have shown IC50 values indicating effective growth inhibition in these cell lines .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, impacting cellular processes.
  • Receptor Modulation : It could also modulate receptor activity, affecting signal transduction pathways associated with inflammation and cancer progression .

Comparative Analysis with Other Pyrazole Derivatives

The following table compares this compound with other notable pyrazole derivatives regarding their biological activities:

Compound NameMolecular FormulaNotable Biological Activity
Methyl 1H-pyrazole-3-carboxylateC₇H₈N₂O₂Antimicrobial and anticancer properties
Methyl 4-methyl-1H-pyrazole-3-carboxylateC₈H₉N₂O₂Anti-inflammatory effects
This compoundC₉H₁₄N₂O₂Anti-inflammatory and anticancer activities

The unique combination of structural features in this compound, particularly the tert-butyl group, enhances its lipophilicity compared to other derivatives, potentially influencing its biological activity and solubility characteristics.

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole derivatives:

  • Cytotoxicity Studies : In vitro studies demonstrated that various pyrazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, one study reported that certain derivatives had IC50 values as low as 7 µM against HeLa cells .
  • Anti-inflammatory Assays : Another study indicated that pyrazole compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for methyl 3-tert-butyl-1H-pyrazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via cyclocondensation reactions. For example, pyrazole carboxylates are often prepared using ethyl acetoacetate, hydrazine derivatives, and carbonyl reagents. A key step involves forming the pyrazole ring through cyclization under acidic or basic conditions. For tert-butyl-substituted pyrazoles, introducing the tert-butyl group early via alkylation or using pre-functionalized hydrazines may improve regioselectivity . Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., phenylhydrazine derivatives) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and ester carbonyl (δ ~165-170 ppm in ¹³C NMR). Infrared (IR) spectroscopy can validate the ester (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretches). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection ensures purity (>95%), while mass spectrometry (ESI-MS or EI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.2 for C₁₀H₁₆N₂O₂) .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict and optimize the regioselectivity of pyrazole ring formation in this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G++(d,p) level) can model transition states and identify energy barriers for competing cyclization pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to prioritize reaction conditions that favor the desired 3-tert-butyl substitution . Solvent effects and steric hindrance from the tert-butyl group can be simulated to refine synthetic protocols .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

Contradictions may arise from varying reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic studies using Design of Experiments (DoE) can isolate critical variables. For spectral discrepancies, cross-validate results with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for benchmarking .

Q. What strategies enhance the stability of this compound during long-term storage or under reactive conditions?

The compound’s ester group is susceptible to hydrolysis. Store under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Stability studies using accelerated degradation (e.g., 40°C/75% RH) monitored by HPLC can identify decomposition products (e.g., carboxylic acid derivatives). Adding stabilizers like radical scavengers (e.g., BHT) may mitigate oxidation .

Q. What methodologies are effective for introducing functional groups at the 1H-position of the pyrazole ring to create bioactive analogs?

Alkylation or acylation at the pyrazole nitrogen can be achieved using alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃). For example, tert-butyl groups are introduced via SN2 reactions with tert-butyl bromide. Microwave-assisted synthesis reduces reaction times and improves selectivity for N-substitution .

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